

MI-3 Treatment for In Vitro Apoptosis Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: MI-3

Cat. No.: B8004773

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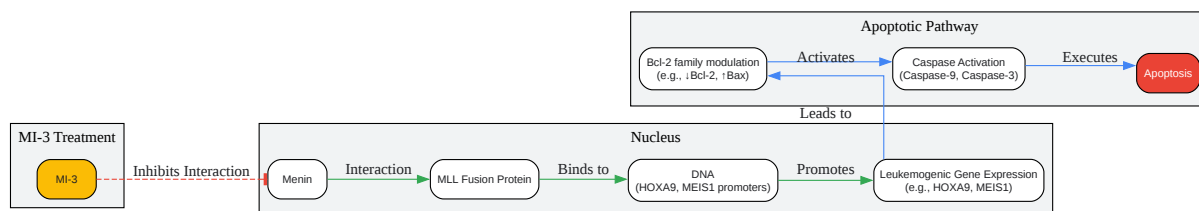
For Researchers, Scientists, and Drug Development Professionals

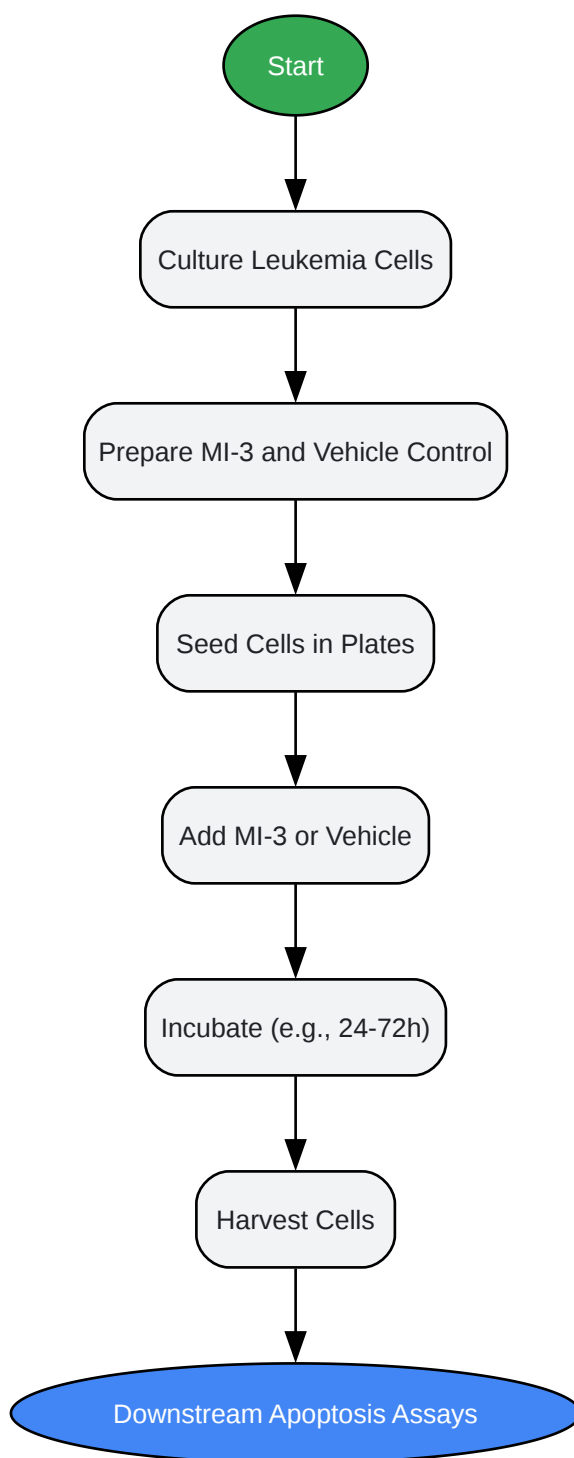
Introduction

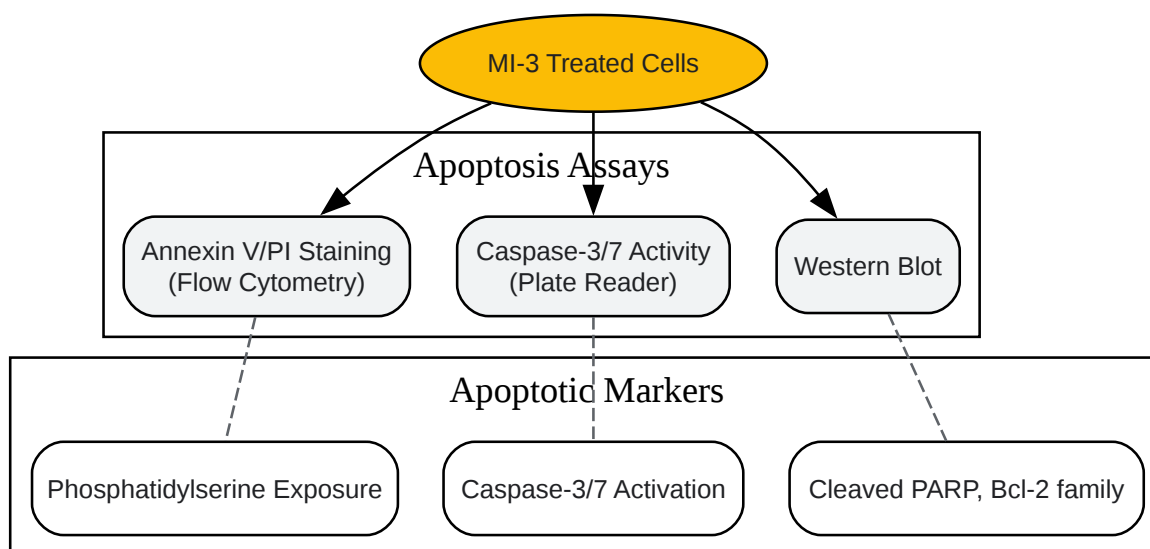
MI-3 is a potent and specific small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By disrupting the Menin-MLL complex, **MI-3** downregulates the expression of downstream target genes such as HOXA9 and MEIS1, leading to cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-rearranged leukemia cells.[1] These application notes provide detailed protocols for inducing and quantifying apoptosis in cancer cell lines using **MI-3**.

Mechanism of Action

MI-3 competitively binds to the MLL binding pocket of Menin, thereby disrupting the interaction between Menin and the MLL1 protein or MLL fusion proteins. This disruption leads to the downregulation of target genes essential for leukemogenesis, which in turn induces the intrinsic apoptotic pathway.







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References

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